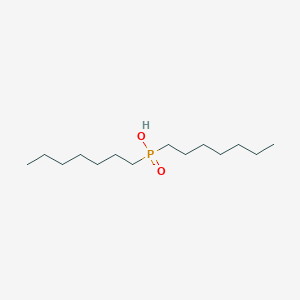
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane
Übersicht
Beschreibung
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane is a chemical compound with the molecular formula C11H15O3P . It is a phosphorinane, which is a type of organic phosphorus compound . This particular chemical is a cyclic phosphorinane with a phenoxy group and two methyl groups attached to the phosphorus atom .
Molecular Structure Analysis
The molecular weight of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane is 226.21 . The structure of this compound includes a cyclic phosphorinane with a phenoxy group and two methyl groups attached to the phosphorus atom .Chemical Reactions Analysis
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane is a phosphite ligand for Pd catalysis . This suggests that it can participate in reactions involving palladium catalysis.Physical And Chemical Properties Analysis
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane is a liquid at room temperature and should be stored at 2-8°C . Its empirical formula is C11H15O3P .Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
A key application of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane and its derivatives lies in their herbicidal activities. Researchers have synthesized various compounds within this chemical group and tested their efficacy in controlling weeds. For instance, Wang et al. (2012) synthesized a series of these compounds with variations in the fluorine-containing group, demonstrating notable herbicidal activity against various weeds, including Abutilon theophrasti and Amaranthus retroflexus (Wang et al., 2012). Sun et al. (2015) further explored the impact of these compounds on Arabidopsis thaliana, revealing their ability to inhibit nitrogen and phosphate absorption, affecting the plant's growth and root structure (Sun et al., 2015).
Flame Retardancy Applications
Another significant application of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane is in the field of flame retardancy. Yang et al. (2017) synthesized a reactive flame retardant using this compound, which was utilized to enhance the flame retardance of rigid polyurethane foams. The study found that incorporating this compound improved the thermal stability and fire behavior properties of the foams, suggesting its potential utility in fire safety materials (Yang et al., 2017).
Coordination Chemistry
In coordination chemistry, the compound has been studied for its donor-acceptor properties. Parrott and Hendricker (1973) reported the preparation and characterization of nickel and platinum complexes with 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane, providing insights into the conformation and properties of the ligand in complexed forms (Parrott & Hendricker, 1973).
Polymer Chemistry
The role of 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane in polymer chemistry is also noteworthy. Kobayashi et al. (1980) discussed its copolymerization with α-keto acids, leading to the formation of unique copolymers with potential applications in various materials (Kobayashi et al., 1980).
Safety And Hazards
Eigenschaften
IUPAC Name |
5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O3P/c1-11(2)8-12-15(13-9-11)14-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVDMQKVGLGYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(OC1)OC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044646 | |
| Record name | 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane | |
CAS RN |
3057-08-7 | |
| Record name | 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3057-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003057087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC77106 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,5-DIMETHYL-2-PHENOXY-1,3,2-DIOXAPHOSPHINANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MW91E925E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















